molecular formula C27H30N2OS B11516893 2-Benzylsulfanyl-5-cyclohexyl-5-ethyl-1,6-dihydrobenzo[h]quinazolin-4-one

2-Benzylsulfanyl-5-cyclohexyl-5-ethyl-1,6-dihydrobenzo[h]quinazolin-4-one

Cat. No.: B11516893
M. Wt: 430.6 g/mol
InChI Key: NEKIJDOCELLVQH-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-cyclohexyl-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazolinones, including 2-(benzylsulfanyl)-5-cyclohexyl-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, typically involves the condensation of anthranilamide (2-aminobenzamide) with aldehydes or ketones. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and the use of environmentally friendly conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-cyclohexyl-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-5-cyclohexyl-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-5-cyclohexyl-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is unique due to its specific structural features, such as the benzylsulfanyl group and the cyclohexyl and ethyl substituents. These structural elements may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Biological Activity

The compound 2-Benzylsulfanyl-5-cyclohexyl-5-ethyl-1,6-dihydrobenzo[h]quinazolin-4-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H24N2S\text{C}_{20}\text{H}_{24}\text{N}_2\text{S}

This compound features a benzyl sulfanyl group and a cyclohexyl ethyl substituent, which are critical for its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. Specifically, this compound has shown promising cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-712.60 - 17.30Induces apoptosis
HCT-1163.00 - 6.40Cell cycle arrest (G1)
PC3Not specifiedCytotoxicity

The compound's IC50 values indicate its potency in inhibiting cell growth, particularly in the MCF-7 and HCT-116 cell lines, which are commonly used models for breast and colorectal cancer studies, respectively .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in HCT-116 cells, characterized by elevated levels of pro-apoptotic proteins such as Bax and reduced levels of anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : The compound effectively halted the cell cycle at the G1 phase in treated cells, preventing further proliferation. This was evidenced by a significant accumulation of cells in the G1 stage compared to untreated controls .
  • Kinase Inhibition : Quinazolinone derivatives have been shown to inhibit various kinases involved in cancer progression. The specific inhibition profile for this compound suggests potential interactions with key signaling pathways that regulate cell survival and proliferation .

Case Studies

In a recent study published in Molecules, researchers synthesized various quinazolinone derivatives and evaluated their biological activities. Among these, the specific activity of this compound was assessed alongside other derivatives for comparative analysis .

Properties

Molecular Formula

C27H30N2OS

Molecular Weight

430.6 g/mol

IUPAC Name

2-benzylsulfanyl-5-cyclohexyl-5-ethyl-3,6-dihydrobenzo[h]quinazolin-4-one

InChI

InChI=1S/C27H30N2OS/c1-2-27(21-14-7-4-8-15-21)17-20-13-9-10-16-22(20)24-23(27)25(30)29-26(28-24)31-18-19-11-5-3-6-12-19/h3,5-6,9-13,16,21H,2,4,7-8,14-15,17-18H2,1H3,(H,28,29,30)

InChI Key

NEKIJDOCELLVQH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)SCC4=CC=CC=C4)C5CCCCC5

Origin of Product

United States

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